molecular formula C6H8N4O B1626781 4-Aminopyridine-3-carbohydrazide CAS No. 89533-20-0

4-Aminopyridine-3-carbohydrazide

Cat. No. B1626781
CAS RN: 89533-20-0
M. Wt: 152.15 g/mol
InChI Key: NPTAJLRKVUUHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminopyridine-3-carbohydrazide is a chemical compound with the molecular formula C6H8N4O . It is a valuable nitrogen-based heterocyclic compound that is present in a large number of naturally occurring bioactive compounds . It is also widely used in drug designing and development in pharmaceuticals as well as a precursor to agrochemicals and chemical-based industries .


Synthesis Analysis

Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with an appropriate substrate and under optimum conditions, resulting in Schiff base as a product which behaves as a flexible and multidentate bioactive ligand . Two Schiff bases derived from fluorescein by condensation with 3-aminopyridine and 4-aminopyridine respectively were evaluated for their ion recognition properties for various cations and anions .


Molecular Structure Analysis

The molecular structure of 4-Aminopyridine-3-carbohydrazide is characterized by its InChI code: 1S/C6H8N4O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,7-8H2,(H,10,11) . The components are linked by three N—H N and two N—H S hydrogen bonds, resulting in two interpenetrating three-dimensional networks .


Chemical Reactions Analysis

4-Aminopyridine (4AP) potentiates acetylcholine (ACh) release by blocking potassium channel in axon terminal and can be used in the treatment of Alzheimer’s type of dementia and cognitive disorder . It is reported that ACh is well related with memory and learning .


Physical And Chemical Properties Analysis

4-Aminopyridine-3-carbohydrazide is a solid substance with a melting point of 193 - 194 degrees Celsius . It has a molecular weight of 152.16 .

Safety And Hazards

4-Aminopyridine-3-carbohydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It is fatal if swallowed and toxic in contact with skin or if inhaled .

Future Directions

4-Aminopyridine is a well-studied drug in neurology, providing clinical efficacy for various clinical diseases with impaired nerve conduction, such as downbeat nystagmus or cerebellar ataxia . Experimental evidence suggests that 4-Aminopyridine exhibits immunomodulatory effects on T cells and might even propagate neuronal impair . This suggests potential future directions for the use of 4-Aminopyridine-3-carbohydrazide in neurological treatments.

properties

IUPAC Name

4-aminopyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-5-1-2-9-3-4(5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTAJLRKVUUHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542258
Record name 4-Aminopyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopyridine-3-carbohydrazide

CAS RN

89533-20-0
Record name 4-Aminopyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminopyridine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
4-Aminopyridine-3-carbohydrazide
Reactant of Route 3
Reactant of Route 3
4-Aminopyridine-3-carbohydrazide
Reactant of Route 4
Reactant of Route 4
4-Aminopyridine-3-carbohydrazide
Reactant of Route 5
4-Aminopyridine-3-carbohydrazide
Reactant of Route 6
4-Aminopyridine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.